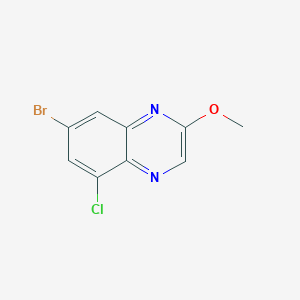
7-Bromo-5-chloro-2-methoxyquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-2-methoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-2-methoxyquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out in the presence of a catalyst under reflux conditions. For example, the reaction of 5-chloro-2-methoxyaniline with 2-bromo-1,2-diketone in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-5-chloro-2-methoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
7-Bromo-5-chloro-2-methoxyquinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists. The compound’s ability to interact with specific biological targets makes it valuable in drug discovery and development.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique chemical properties make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-chloro-2-methoxyquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
- 7-Bromo-5-chloro-8-methoxyquinoline
- 7-Bromo-4-chloro-6-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
Comparison: Compared to similar compounds, 7-Bromo-5-chloro-2-methoxyquinoxaline is unique due to its specific substitution pattern on the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for diverse chemical modifications and functionalization, enhancing its versatility.
Propiedades
Fórmula molecular |
C9H6BrClN2O |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
7-bromo-5-chloro-2-methoxyquinoxaline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-4-12-9-6(11)2-5(10)3-7(9)13-8/h2-4H,1H3 |
Clave InChI |
LAILUTZSWLJHMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C2C(=CC(=CC2=N1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


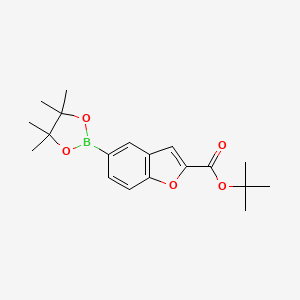
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)

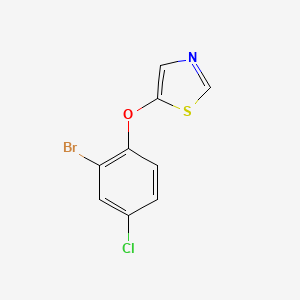
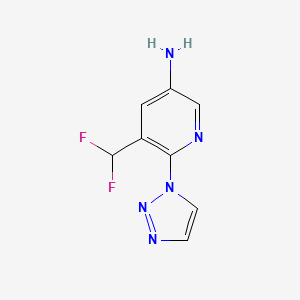
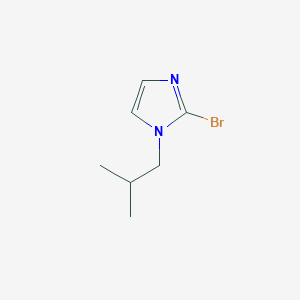
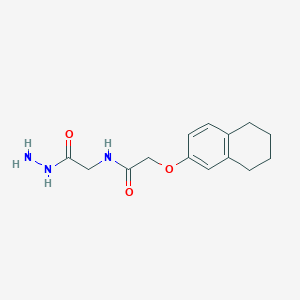

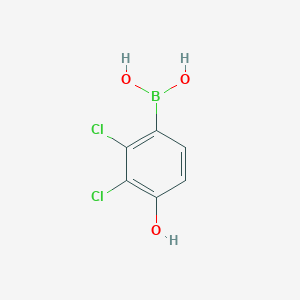
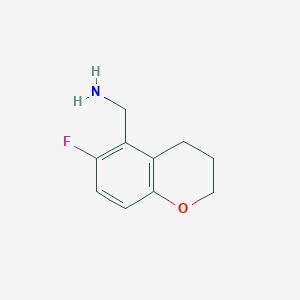
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
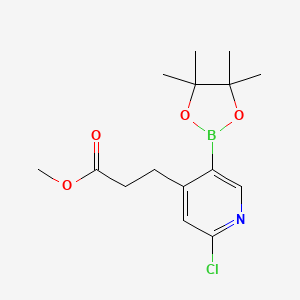
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

